molecular formula C18H21N3OS B14935684 4-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide

4-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B14935684
M. Wt: 327.4 g/mol
InChI Key: HJJGDINZESMMKU-UHFFFAOYSA-N
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Description

4-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide is a complex organic compound that features both an indole and a thiazole moiety. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms. The combination of these two heterocyclic structures in a single molecule makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone . The final step involves coupling the indole and thiazole moieties through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the coupling reactions. Solvent recycling and purification steps would also be optimized to ensure the highest purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide involves its interaction with various molecular targets. The indole moiety can interact with multiple receptors and enzymes, modulating their activity. The thiazole ring can enhance the compound’s binding affinity and specificity. Together, these interactions can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Thiazole-4-carboxamide: A compound with a similar thiazole structure.

Uniqueness

4-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide is unique due to the combination of both indole and thiazole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

4-(1-propan-2-ylindol-3-yl)-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C18H21N3OS/c1-13(2)21-12-14(15-7-3-4-8-16(15)21)6-5-9-17(22)20-18-19-10-11-23-18/h3-4,7-8,10-13H,5-6,9H2,1-2H3,(H,19,20,22)

InChI Key

HJJGDINZESMMKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NC=CS3

Origin of Product

United States

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